N-phenyl-guanidine hydrochloride
Overview
Description
N-phenyl-guanidine hydrochloride is a chemical compound that belongs to the class of guanidines. Guanidines are known for their high basicity and ability to form hydrogen bonds, making them versatile in various chemical reactions and applications . This compound is particularly notable for its use in organic synthesis and as a catalyst in multicomponent reactions .
Scientific Research Applications
N-phenyl-guanidine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in organic synthesis and multicomponent reactions.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
Target of Action
N-Phenyl-guanidine hydrochloride, like other guanidines, plays a key role in various biological functions . It has been found to interact with structured RNAs , which are involved in many biological processes and can be potential targets for RNA-targeting drugs .
Mode of Action
The interaction of this compound with its targets, such as structured RNAs, can lead to changes in protein expression from target mRNA . This suggests that the compound may exert its effects by modulating gene expression.
Biochemical Pathways
They serve as valuable scaffolds in organocatalysis and precursors for the synthesis of heterocycles .
Pharmacokinetics
It’s worth noting that the study of pharmacokinetics is essential for understanding the bioavailability and therapeutic efficacy of a drug .
Result of Action
This compound and similar compounds have been found to exhibit antimicrobial activity . For instance, water-soluble guanidine-containing polymers with a low degree of substitution (10–20%) exhibit high antimicrobial activity among N-phenyl-substituted samples . The activity decreases linearly with an increase in the substituent in the polymer chain .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the nucleophilicity of amines can strongly affect the sequence of substitution and the yield of products, or even limit the achievable substitution pattern .
Safety and Hazards
Future Directions
Guanidine derivatives, including N-phenyl-guanidine hydrochloride, have found application in a diversity of biological activities . The combination of low toxicity with a high level of antibacterial activity of new guanidine-containing polymers suggests the possibility of obtaining new effective disinfectants .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-guanidine hydrochloride typically involves the reaction of aniline (phenylamine) with cyanamide under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield N-phenyl-guanidine. The hydrochloride salt is formed by treating the free base with hydrochloric acid .
Industrial Production Methods
Industrial production methods for guanidines, including this compound, often involve the use of S-methylisothiourea salts as starting materials. These salts react with ammonia or ammonia derivatives to form the desired guanidine compounds. The process is efficient and scalable, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-phenyl-guanidine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the guanidine group is replaced by other nucleophiles.
Addition Reactions: The compound can add to electrophilic double bonds, forming new carbon-nitrogen bonds.
Catalytic Reactions: It serves as a catalyst in multicomponent reactions such as the Mannich reaction, Ugi reaction, and Strecker reaction.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Acids: Hydrochloric acid for salt formation.
Bases: Triethylamine for deprotonation and activation.
Electrophiles: Aldehydes and ketones in addition reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in the Mannich reaction, the product is a β-amino carbonyl compound .
Comparison with Similar Compounds
Similar Compounds
N,N’-disubstituted guanidines: These compounds have similar structures but differ in the substituents attached to the guanidine group.
S-methylisothiourea derivatives: These compounds are used as starting materials in the synthesis of guanidines.
Uniqueness
N-phenyl-guanidine hydrochloride is unique due to its specific structure, which includes a phenyl group attached to the guanidine moiety. This structure imparts distinct chemical properties, such as enhanced stability and reactivity in certain reactions, making it valuable in various applications .
Properties
IUPAC Name |
2-phenylguanidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3.ClH/c8-7(9)10-6-4-2-1-3-5-6;/h1-5H,(H4,8,9,10);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHOQBEFKSSAXDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=C(N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00983829 | |
Record name | N-Phenylguanidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00983829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6522-91-4 | |
Record name | Guanidine, N-phenyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6522-91-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Phenylguanidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00983829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Guanidine, N-phenyl-, hydrochloride (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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